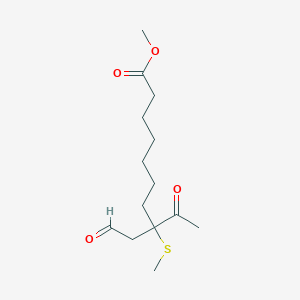
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters ensures high efficiency and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Found in pineapple oil, used in flavoring agents.
Isopentyl acetate: Found in banana oil, used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in the chemical industry.
Uniqueness
Methyl 8-(methylsulfanyl)-9-oxo-8-(2-oxoethyl)decanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
61369-19-5 |
|---|---|
Formule moléculaire |
C14H24O4S |
Poids moléculaire |
288.40 g/mol |
Nom IUPAC |
methyl 8-methylsulfanyl-9-oxo-8-(2-oxoethyl)decanoate |
InChI |
InChI=1S/C14H24O4S/c1-12(16)14(19-3,10-11-15)9-7-5-4-6-8-13(17)18-2/h11H,4-10H2,1-3H3 |
Clé InChI |
ZVNXBQBHOJIRAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCCCCC(=O)OC)(CC=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



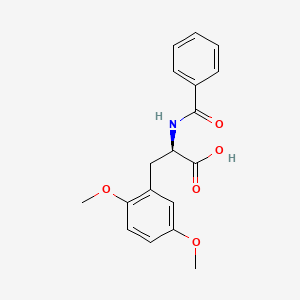

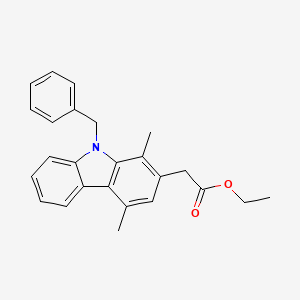
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
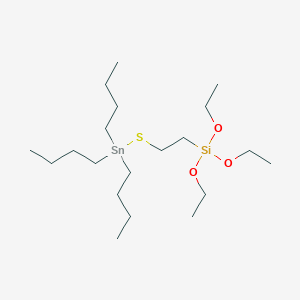


![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
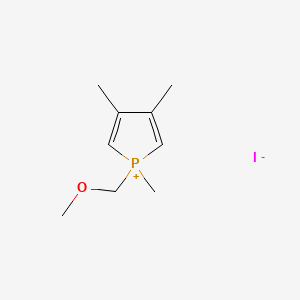

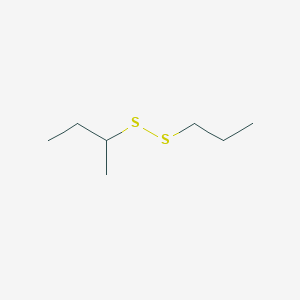
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
